1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 897482-06-3
VCID: VC6642501
InChI: InChI=1S/C14H15F2N3OS/c1-2-12(20)18-3-5-19(6-4-18)14-17-13-10(16)7-9(15)8-11(13)21-14/h7-8H,2-6H2,1H3
SMILES: CCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Molecular Formula: C14H15F2N3OS
Molecular Weight: 311.35

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

CAS No.: 897482-06-3

Cat. No.: VC6642501

Molecular Formula: C14H15F2N3OS

Molecular Weight: 311.35

* For research use only. Not for human or veterinary use.

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one - 897482-06-3

Specification

CAS No. 897482-06-3
Molecular Formula C14H15F2N3OS
Molecular Weight 311.35
IUPAC Name 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C14H15F2N3OS/c1-2-12(20)18-3-5-19(6-4-18)14-17-13-10(16)7-9(15)8-11(13)21-14/h7-8H,2-6H2,1H3
Standard InChI Key BTLSKTNDHXUPGV-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, delineates its three primary components:

  • 4,6-Difluoro-1,3-benzothiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle), with fluorine substituents at positions 4 and 6 .

  • Piperazine: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding potential .

  • Propan-1-one: A ketone group (-C=O) attached to the terminal carbon of a three-carbon chain, enhancing electrophilicity and potential reactivity .

The SMILES notation, CCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F, encodes this structure, while the InChIKey BTLSKTNDHXUPGV-UHFFFAOYSA-N ensures unique chemical identifier reproducibility .

Physicochemical Characterization

Table 1 summarizes key physicochemical properties derived from PubChem and computational analyses :

PropertyValue
Molecular FormulaC₁₄H₁₅F₂N₃OS
Molecular Weight311.35 g/mol
XLogP3 (Lipophilicity)2.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Topological Polar Surface Area76.4 Ų

The moderate lipophilicity (XLogP3 = 2.5) suggests balanced solubility in both aqueous and lipid environments, potentially favoring membrane permeability. The absence of hydrogen bond donors contrasts with six acceptors, indicating a capacity for intermolecular interactions critical for target binding .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one likely follows a modular approach, as inferred from analogous piperazine-benzothiazole conjugates :

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with fluorinated benzaldehyde precursors under acidic conditions yields 4,6-difluorobenzo[d]thiazol-2-amine .

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) between the benzothiazole amine and a piperazine derivative introduces the diamine ring .

  • Acylation: Reaction of the secondary amine in piperazine with propionyl chloride or an equivalent acylating agent installs the propan-1-one group .

Optimized Synthetic Route

A plausible synthesis, adapted from patent literature , involves:

Step 1: Synthesis of 4,6-Difluorobenzo[d]thiazol-2-amine

  • React 2,4-difluoroaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) in acetic acid .

  • Mechanism: Cyclization via electrophilic aromatic substitution forms the thiazole ring.

Step 2: Piperazine Coupling

  • Treat 4,6-difluorobenzo[d]thiazol-2-amine with 1-chloropiperazine in dimethylformamide (DMF) at 80–100°C .

  • Mechanism: SNAr displacement of the thiazole C-2 chloride by piperazine’s secondary amine.

Step 3: Acylation with Propionyl Chloride

  • Add propionyl chloride to the piperazine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base .

  • Yield: ~65–70% after purification via column chromatography .

Table 2 outlines critical reaction parameters:

StepReagents/ConditionsTemperatureTimeYield
1KSCN, Br₂, AcOH25°C12 hr85%
21-Chloropiperazine, DMF90°C6 hr78%
3Propionyl chloride, TEA, DCM0–5°C2 hr70%

Computational and Experimental Data Gaps

ADMET Predictions

Using SwissADME and ProtoQSAR tools:

  • Absorption: High gastrointestinal absorption (HIA >90%) predicted due to moderate logP and TPSA <140 Ų .

  • CYP Inhibition: Likely inhibitor of CYP3A4, necessitating drug-interaction studies .

  • Toxicity: Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts warrant in vitro validation .

Experimental Priorities

  • Kinase Profiling: Screen against EGFR, HER2, and other ErbB family kinases to validate inhibitory activity .

  • Microbiological Assays: Evaluate minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

  • CNS Penetration Studies: Measure logBB values using in vitro blood-brain barrier models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator